molecular formula C15H12O2 B184649 1-(2-Benzoylphenyl)ethanone CAS No. 18019-57-3

1-(2-Benzoylphenyl)ethanone

Cat. No.: B184649
CAS No.: 18019-57-3
M. Wt: 224.25 g/mol
InChI Key: SEXKDZSOKXPFFH-UHFFFAOYSA-N
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Description

1-(2-Benzoylphenyl)ethanone is an aromatic ketone characterized by a benzoyl group (C₆H₅CO-) attached to the ortho position of a phenyl ring, with an ethanone (acetyl) substituent. While direct physicochemical data for this compound are sparse in the provided evidence, its structural analogs (e.g., hydroxyacetophenones, benzofuran/benzothiophene derivatives) suggest key properties:

  • Molecular formula: Likely C₁₅H₁₂O₂ (inferred from substituent positions and similar compounds like 1-(2-hydroxyphenyl)ethanone [C₈H₈O₂; ]).
  • Functional groups: Aromatic ketone (benzoyl) and acetyl group, contributing to reactivity in electrophilic substitution and hydrogen bonding.
  • Applications: Derivatives of acetophenones are widely studied in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., corrosion inhibitors) .

Properties

CAS No.

18019-57-3

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2-benzoylphenyl)ethanone

InChI

InChI=1S/C15H12O2/c1-11(16)13-9-5-6-10-14(13)15(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

SEXKDZSOKXPFFH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Key Substituents Applications/Properties Evidence ID
1-(2-Hydroxyphenyl)ethanone C₈H₈O₂ -OH at ortho position Precursor for flavonoids; lower melting point (202–203°C in hydroxy analogs)
1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone C₁₁H₉N₃O₂ Benzofuran + triazole Antifungal/antibacterial activity via azole interactions
1-(2-Methyl-1-benzothien-3-yl)ethanone C₁₁H₁₀OS Benzothiophene + methyl Enhanced electronic properties due to sulfur heteroatom
2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone C₁₅H₁₂O₅ Benzoyloxy + dihydroxyphenyl High melting point (202–203°C) due to H-bonding
1-(3,4-Dihydroxy-6-methylphenyl)ethanone C₉H₁₀O₃ Dihydroxy + methyl NMR-determined structure; natural product analog

Key Observations :

  • Electron-withdrawing groups (e.g., benzoyl) reduce nucleophilicity compared to electron-donating groups (e.g., -OH, -OCH₃) .
  • Heterocyclic analogs (benzofuran, benzothiophene) exhibit enhanced bioactivity due to heteroatom-mediated interactions .
Physical and Chemical Properties
Property 1-(2-Benzoylphenyl)ethanone (Inferred) 1-(2-Hydroxyphenyl)ethanone 2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone
Molecular Weight ~224.26 g/mol 136.15 g/mol 272.26 g/mol
Melting Point 150–160°C (estimated) 118–120°C 202–203°C
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Low due to H-bonding
Reactivity Electrophilic substitution at benzoyl Oxidative coupling at -OH Ester hydrolysis under basic conditions

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